2-Chloro-1-(5-chlorothiophen-2-yl)ethanone
Overview
Description
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone, also known as 2-chloro-5-chlorothiophen-2-ylethanone, is a compound belonging to the class of organic compounds known as thiophenes. It is a colorless solid with a molecular weight of 241.6 g/mol and a melting point of 106 °C. It is soluble in most organic solvents, including water, and is used in various scientific research applications, such as in vivo and in vitro studies.
Scientific Research Applications
Anticholinesterase Activity
- A study synthesized different derivatives related to 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone and evaluated their anticholinesterase activities. Some compounds showed significant inhibitory effects on acetylcholinesterase, suggesting potential uses in medical applications related to cholinesterase inhibition (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).
Antimicrobial and Antifungal Activities
- A research synthesized derivatives including 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, showing excellent antimicrobial activities due to the presence of chlorine on the main nucleus. This suggests potential applications in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
- Another study presented novel compounds with moderate inhibitory activity against Gibberella zeae, a plant pathogen, suggesting their potential use as fungicides (Liu et al., 2012).
Crystal Structure and Chemical Analysis
- The crystal structure of related compounds has been studied to understand the molecular interactions and stability, which is crucial in designing new materials and pharmaceuticals (Majumdar, 2016).
Synthesis of Novel Compounds
- Studies have focused on synthesizing novel compounds using 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone derivatives, indicating its role as a precursor in the development of new chemical entities. These compounds could have various applications in medicinal chemistry and material sciences (Ji et al., 2017).
Anti-inflammatory Properties
- Some studies have synthesized and evaluated derivatives for their anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related conditions (Karande & Rathi, 2017).
Applications in Organic Synthesis
- The compound and its derivatives are also used in organic synthesis processes, such as in the microwave-assisted synthesis of various organic compounds, demonstrating its utility in advanced synthetic techniques (Soares et al., 2015).
properties
IUPAC Name |
2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHBEDSUTAGRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408326 | |
Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-chlorothiophen-2-yl)ethanone | |
CAS RN |
42445-55-6 | |
Record name | 2-chloro-1-(5-chlorothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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